molecular formula C12H20N2O3 B6234792 tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2417318-27-3

tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B6234792
CAS RN: 2417318-27-3
M. Wt: 240.3
InChI Key:
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Description

This compound is a derivative of azabicyclo[3.1.0]hexane, which is a type of nitrogen-containing bicyclic compound . It has a tert-butyl ester group, a methylcarbamoyl group, and a carboxylate group attached to the bicyclic structure .


Molecular Structure Analysis

The molecular formula of this compound is C11H18N2O3 . It contains a bicyclic structure with a nitrogen atom, indicating that it is a type of heterocyclic compound . The presence of the carbamoyl and carboxylate groups suggests that it might exhibit some degree of polarity .

Mechanism of Action

The mechanism of action of a compound depends on its use. For example, if it’s a drug, the mechanism of action would refer to how it interacts with biological systems to produce its effects . Without more information on the intended use of this compound, it’s difficult to speculate on its mechanism of action.

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail . This could involve experimental studies as well as computational modeling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the protection of the amine group, followed by the formation of the bicyclic ring system and the introduction of the carbamate group. The tert-butyl ester group is then added to the carboxylic acid group.", "Starting Materials": [ "3-aminocyclopentene", "methyl isocyanate", "tert-butyl bromoacetate", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the amine group with tert-butyloxycarbonyl (BOC) group using tert-butyl bromoacetate and triethylamine in dichloromethane", "Formation of the bicyclic ring system by reacting the BOC-protected amine with 3-aminocyclopentene in diethyl ether", "Introduction of the carbamate group by reacting the bicyclic ring system with methyl isocyanate in dichloromethane", "Deprotection of the BOC group using sodium bicarbonate in water", "Addition of the tert-butyl ester group to the carboxylic acid group using tert-butyl bromoacetate and triethylamine in dichloromethane", "Purification of the final product by column chromatography" ] }

CAS RN

2417318-27-3

Product Name

tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Molecular Formula

C12H20N2O3

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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